molecular formula C19H19N3O3S B7773560 Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 333329-21-8

Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B7773560
CAS No.: 333329-21-8
M. Wt: 369.4 g/mol
InChI Key: BAGOHFKBOZZCOQ-UHFFFAOYSA-N
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Description

Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining thiophene and pyridine, which are known for their diverse chemical reactivity and biological activities. This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multiple steps. One common method starts with the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide. This reaction yields ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which is then further reacted with 4-aminobenzoic acid under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing polyfunctionalized heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
  • 4-Aminobenzoic acid

Uniqueness

Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is unique due to its fused ring system and the presence of both amino and ester functional groups. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)12-5-7-13(8-6-12)22-17(23)16-15(20)14-10(2)9-11(3)21-18(14)26-16/h5-9H,4,20H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGOHFKBOZZCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134488
Record name Ethyl 4-[[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333329-21-8
Record name Ethyl 4-[[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333329-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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